molecular formula C17H20O9 B13363853 (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid

(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid

Cat. No.: B13363853
M. Wt: 368.3 g/mol
InChI Key: ZHBZPCLRULAFBL-KJJWLSQTSA-N
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Description

(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a methoxyphenyl acrylate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate phenolic compounds.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclohexane ring.

    Esterification: Formation of the ester linkage with the methoxyphenyl acrylate moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Processes: Employing automated processes to ensure consistency and purity.

    Quality Control: Implementing rigorous quality control measures to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the ester moiety.

    Substitution: Substitution reactions can occur at the aromatic ring, especially involving the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used for hydrogenation reactions.

Major Products

    Oxidation Products: Formation of quinones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Pharmacological Properties: Investigated for its anti-inflammatory and antioxidant properties.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the methoxy group.

    (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the hydroxyl group on the aromatic ring.

Uniqueness

    Structural Complexity: The presence of both hydroxyl and methoxy groups on the aromatic ring, along with multiple hydroxyl groups on the cyclohexane ring, makes it unique.

Properties

Molecular Formula

C17H20O9

Molecular Weight

368.3 g/mol

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H20O9/c1-25-12-4-2-9(6-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1

InChI Key

ZHBZPCLRULAFBL-KJJWLSQTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O

Origin of Product

United States

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